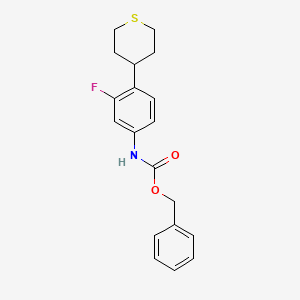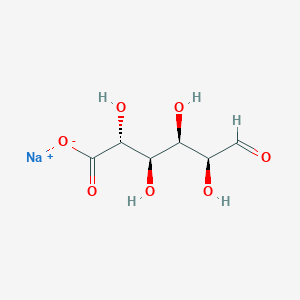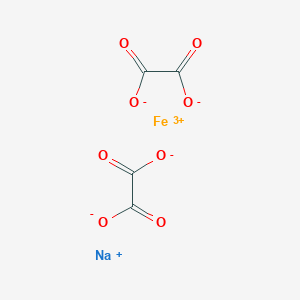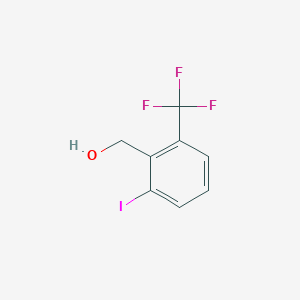![molecular formula C10H10F2S B12846734 [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene CAS No. 776313-50-9](/img/structure/B12846734.png)
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C10H10F2S. This compound features a benzene ring substituted with a sulfanyl group attached to a 1,1-difluoro-3-buten-1-yl moiety. The presence of fluorine atoms and the sulfanyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene typically involves the reaction of a suitable benzene derivative with a difluorobutenyl sulfide precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzene reacts with a difluorobutenyl sulfide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the sulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Defluorinated products, modified sulfanyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Difluoro-2-[3-(4-methylbenzyl)-3-buten-1-yn-1-yl]benzene
- 1,3-Difluoro-2-[3-(3-methylbenzyl)-3-buten-1-yn-1-yl]benzene
Uniqueness
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene is unique due to the presence of both fluorine atoms and a sulfanyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
776313-50-9 |
|---|---|
Molekularformel |
C10H10F2S |
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
1,1-difluorobut-3-enylsulfanylbenzene |
InChI |
InChI=1S/C10H10F2S/c1-2-8-10(11,12)13-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI-Schlüssel |
KXYJWZSGHZVIIY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(F)(F)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/no-structure.png)



![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)



